molecular formula C₆H₁₃NO B1145602 Cyclopentanol, 2-(aminomethyl)-, cis- CAS No. 1867064-51-4

Cyclopentanol, 2-(aminomethyl)-, cis-

Cat. No. B1145602
M. Wt: 115.17
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“Cyclopentanol, 2-(aminomethyl)-, cis-” is a chemical compound with the molecular formula C6H13NO . It is also known by other names such as 2-(Aminomethyl)cyclopentanol and 2-(aminomethyl)cyclopentan-1-ol . The compound has a molecular weight of 115.17 g/mol .


Molecular Structure Analysis

The molecular structure of “Cyclopentanol, 2-(aminomethyl)-, cis-” includes a cyclopentane ring with an aminomethyl (-CH2NH2) group and a hydroxyl (-OH) group attached . The InChI representation of the molecule is InChI=1S/C6H13NO/c7-4-5-2-1-3-6(5)8/h5-6,8H,1-4,7H2 .


Physical And Chemical Properties Analysis

“Cyclopentanol, 2-(aminomethyl)-, cis-” has a number of computed properties. It has a molecular weight of 115.17 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 115.099714038 g/mol . The compound has a topological polar surface area of 46.2 Ų and a complexity of 74.9 .

Scientific Research Applications

  • Synthesis of Saturated Heterocycles : Cyclopentanols, including cis-2-aminomethylcyclopentanols, have been used for synthesizing saturated heterocycles. These compounds are important in the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science (Stájer et al., 1983).

  • Stereochemical Studies in Organic Synthesis : Stereochemical properties of cis- and trans-2-aminomethylcyclopentanols have been studied to understand their behavior in organic synthesis. These studies are crucial for developing new synthetic methods and understanding reaction mechanisms (Fülöp et al., 1985).

  • Organocatalytic Applications : Research has been conducted on developing organocatalytic routes to synthesize derivatives of 2-(aminomethyl)cyclopentane. Such developments are significant in creating enantioselective synthesis processes for pharmaceuticals and other biologically active compounds (Fanelli et al., 2019).

  • Catalysis in Chemical Reactions : Studies have shown that derivatives of cis-2-aminomethylcyclopentane can be used as catalysts in various chemical reactions, such as the Suzuki cross-coupling and allylic amination. These catalysts are important for industrial chemical processes, including the synthesis of pharmaceuticals and polymers (Feuerstein et al., 2001).

  • Chromatographic Separation : The compound has been utilized in developing chromatographic methods for the separation of isomers, which is essential in analytical chemistry for purity assessment and compound identification (Péter & Fülöp, 1995).

  • Antitumor Activity Studies : Research on platinum(II) complexes of 2-(aminomethyl)cyclohexylamine isomers has indicated potential antitumor activity against leukemia P388. This suggests the possible pharmaceutical applications of these complexes in cancer therapy (Noji et al., 1981).

Safety And Hazards

“Cyclopentanol, 2-(aminomethyl)-, cis-” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of skin contact, wash with plenty of soap and water . If swallowed, seek medical attention .

properties

IUPAC Name

(1S,2S)-2-(aminomethyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-4-5-2-1-3-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORALDSQPSWPRK-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2-(aminomethyl)cyclopentan-1-ol

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